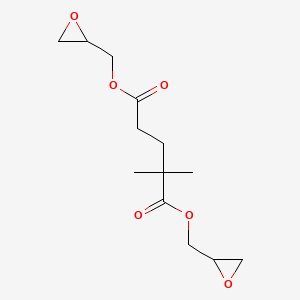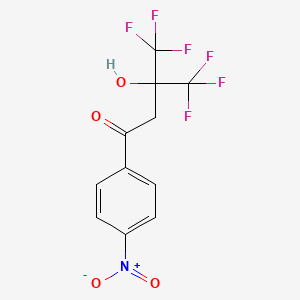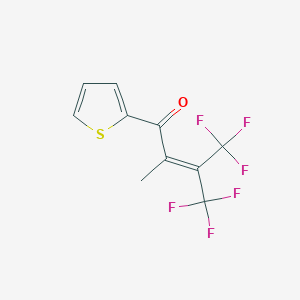
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with trifluoromethyl ketones under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield alcohols or thiols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for understanding the interactions between fluorinated molecules and biological systems.
Medicine
In medicinal chemistry, the compound’s unique properties make it a candidate for drug development
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups and thiophene ring may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted ketones and thiophene derivatives. Examples include:
- 4,4,4-Trifluoro-2-methyl-1-(phenyl)-3-(trifluoromethyl)but-2-en-1-one
- 4,4,4-Trifluoro-2-methyl-1-(furan-2-yl)-3-(trifluoromethyl)but-2-en-1-one
Uniqueness
The uniqueness of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one lies in its specific combination of trifluoromethyl groups and a thiophene ring. This structure imparts unique chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
35444-11-2 |
|---|---|
Fórmula molecular |
C10H6F6OS |
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-2-methyl-1-thiophen-2-yl-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C10H6F6OS/c1-5(7(17)6-3-2-4-18-6)8(9(11,12)13)10(14,15)16/h2-4H,1H3 |
Clave InChI |
XVIOQRWANXHWNV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(F)(F)F)C(F)(F)F)C(=O)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
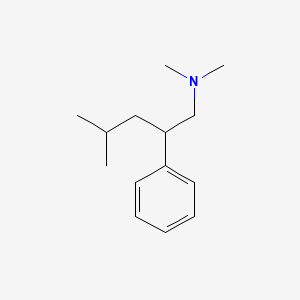

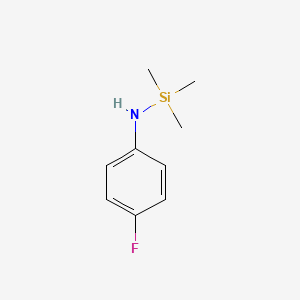
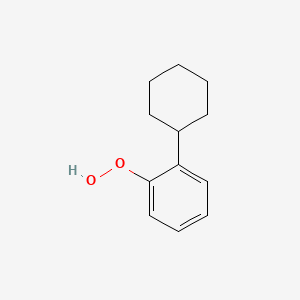
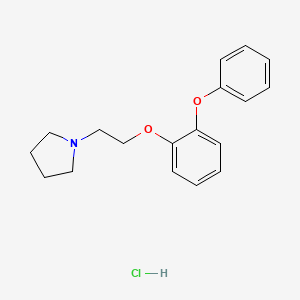
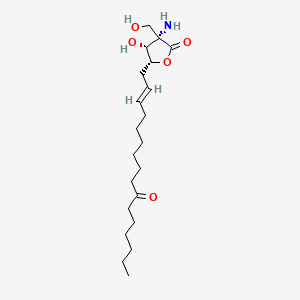
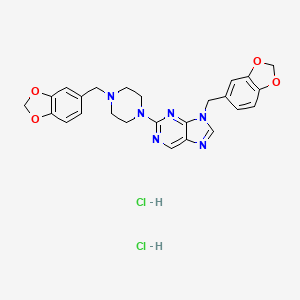
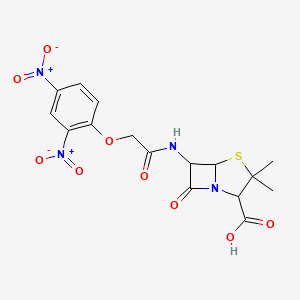
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
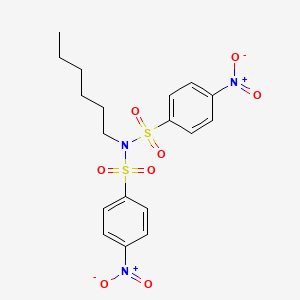
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
